Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate

Organic synthesis Distillation purification Thermal stability

Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate is a substituted α-phenylglycine methyl ester (C₁₁H₁₅NO₄, MW 225.24) featuring a 2,3-dimethoxy substitution pattern on the aromatic ring. The compound bears a primary amino group at the α-carbon and a methyl ester protecting the carboxylic acid, placing it within the class of non-proteinogenic amino acid ester building blocks used in medicinal chemistry and chiral intermediate synthesis.

Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
Cat. No. B15322877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2-(2,3-dimethoxyphenyl)acetate
Molecular FormulaC11H15NO4
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(C(=O)OC)N
InChIInChI=1S/C11H15NO4/c1-14-8-6-4-5-7(10(8)15-2)9(12)11(13)16-3/h4-6,9H,12H2,1-3H3
InChIKeyNJJQOCSLDYVLBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-2-(2,3-Dimethoxyphenyl)Acetate (CAS 1218317-16-8): Procurement-Relevant Physicochemical and Structural Profile


Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate is a substituted α-phenylglycine methyl ester (C₁₁H₁₅NO₄, MW 225.24) featuring a 2,3-dimethoxy substitution pattern on the aromatic ring. The compound bears a primary amino group at the α-carbon and a methyl ester protecting the carboxylic acid, placing it within the class of non-proteinogenic amino acid ester building blocks used in medicinal chemistry and chiral intermediate synthesis . The ortho-methoxy group creates a sterically and electronically distinct environment around the amino acid moiety compared to other dimethoxy positional isomers. The compound is commercially available at 98% purity from multiple vendors .

Why Methyl 2-Amino-2-(2,3-Dimethoxyphenyl)Acetate Cannot Be Interchanged with Other Dimethoxyphenylglycine Analogs


Substituting methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate with its 2,4- or 3,4-dimethoxy positional isomers, the unsubstituted phenylglycine methyl ester, or the free carboxylic acid introduces measurable differences in boiling point, density, lipophilicity, polar surface area, and pharmacophoric geometry. The 2,3-arrangement places one methoxy group ortho to the amino acid side chain, altering the torsional profile and steric environment around the α-carbon, which directly affects diastereoselectivity in chiral derivatization and receptor-ligand complementarity [1]. The methyl ester versus free acid choice modulates logP by an estimated 3.4 log units, dictating solubility, membrane permeability, and compatibility with anhydrous coupling conditions [2]. These are not interchangeable parameters—each positional isomer and derivatization state yields a distinct physicochemical and pharmacological profile.

Quantitative Differentiation Evidence: Methyl 2-Amino-2-(2,3-Dimethoxyphenyl)Acetate vs. Closest Analogs


Boiling Point Comparison: 2,3-Dimethoxy vs. 2,4-Dimethoxy Positional Isomer Methyl Esters

Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate exhibits a predicted boiling point of 323.0±42.0 °C, which is 23.1 °C lower than that of its 2,4-dimethoxy positional isomer (346.1±42.0 °C) when compared using the same computational prediction methodology . Both isomers share identical molecular formula (C₁₁H₁₅NO₄) and molecular weight (225.24), eliminating mass effects as a confounding variable. The lower boiling point of the 2,3-isomer is consistent with the ortho-methoxy group enabling intramolecular hydrogen bonding that reduces intermolecular association in the liquid phase.

Organic synthesis Distillation purification Thermal stability

Density and Molecular Packing: 2,3-Dimethoxy-Substituted vs. Unsubstituted Phenylglycine Methyl Ester

The 2,3-dimethoxy substitution increases the predicted density to 1.157±0.06 g/cm³ compared to 1.126 g/cm³ for the unsubstituted methyl 2-amino-2-phenylacetate . This 0.031 g/cm³ increase (+2.8%) reflects the additional mass and altered packing efficiency conferred by the two methoxy substituents. The unsubstituted parent (C₉H₁₁NO₂, MW 165.19) lacks the two methoxy oxygen atoms that contribute to both mass and intermolecular interactions.

Crystallization Formulation Molecular packing

Lipophilicity Modulation: Methyl Ester vs. Free Carboxylic Acid Form in 2,3-Dimethoxyphenylglycine Series

Methyl esterification shifts the lipophilicity of the 2,3-dimethoxyphenylglycine scaffold by approximately 3.4 logP units relative to the free acid. While direct logP data for the 2,3-isomer methyl ester are not available, the 3,4-dimethoxy methyl ester analog has a measured logP of 1.5769 (Ambinter AMB1816648) [1], and the 3,4-dimethoxy free acid has an XLogP3 of -1.8 (PubChem CID 2772351) [2], establishing a class-level Δ of ~3.4 log units between ester and acid forms. The 2,3- and 3,4-isomers share identical molecular formula and differ only in methoxy position, making the ester/acid logP differential a reasonable class-level inference for the 2,3-series.

Drug design Membrane permeability Prodrug strategy

Polar Surface Area Differentiation: Dimethoxy-Substituted vs. Unsubstituted Phenylglycine Methyl Esters

The dimethoxy substitution increases the topological polar surface area (PSA) from 52.32 Ų for unsubstituted methyl 2-amino-2-phenylacetate to 70.78 Ų for the 3,4-dimethoxy methyl ester analog [1], an increase of 18.46 Ų (+35%). While PSA data for the specific 2,3-isomer are not available from the accessed sources, the 2,3- and 3,4-isomers have identical molecular formula and the same number of hydrogen bond acceptors (5), making the PSA enhancement relative to the unsubstituted parent a class-level inference applicable across dimethoxy positional isomers. The increased PSA reflects the contribution of two additional methoxy oxygen atoms to the hydrogen bonding capacity.

Chromatography ADME prediction Hydrogen bonding

Pharmacophoric Specificity of the 2,3-Dimethoxyphenyl Moiety in CNS-Targeted Drug Discovery

The 2,3-dimethoxyphenyl substitution pattern—as opposed to 2,4-, 3,4-, or other positional arrangements—is a critical pharmacophoric element in volinanserin (MDL-100907), a highly selective 5-HT2A receptor antagonist with a binding affinity Ki of 0.36 nM . Volinanserin's structure incorporates (R)-α-(2,3-dimethoxyphenyl) as its core aromatic recognition element, demonstrating that this specific substitution geometry is required for high-affinity engagement with the 5-HT2A receptor. Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate serves as a synthetic entry point for introducing this pharmacophore into candidate molecules via the free amino and carboxylate functional handles . No equivalent high-affinity 5-HT2A ligand is reported with the 2,4- or 3,4-dimethoxy substitution at the corresponding position, underscoring the non-interchangeability of dimethoxy positional isomers in this target class.

Serotonin receptor Pharmacophore CNS medicinal chemistry

Recommended Procurement and Application Scenarios for Methyl 2-Amino-2-(2,3-Dimethoxyphenyl)Acetate Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Synthesis of 5-HT2A Receptor Ligands Requiring the 2,3-Dimethoxyphenyl Pharmacophore

Research groups developing selective 5-HT2A receptor antagonists or PET tracer precursors should procure the 2,3-isomer specifically. Volinanserin (MDL-100907), a benchmark 5-HT2A antagonist with Ki = 0.36 nM, incorporates the α-(2,3-dimethoxyphenyl) moiety as its core recognition element [1]. The 2,3-substitution geometry is not replicated by 2,4- or 3,4-isomers for this target. Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate provides a functionalized entry point for elaborating the α-carbon and ester into diverse pharmacologically relevant scaffolds [2].

Chiral Building Block Synthesis Requiring Ortho-Steric Control During Diastereoselective Transformations

The ortho-methoxy group at the 2-position of the aromatic ring imposes steric hindrance adjacent to the α-amino acid carbon, restricting conformational freedom around the Cα–Caryl bond. This ortho effect can be exploited to enhance diastereoselectivity in reactions at the amino or ester functional groups—a feature absent in the 3,4- or 3,5-dimethoxy isomers where no methoxy occupies the ortho position relative to the side chain. The 2,3-isomer is therefore the preferred choice when steric bias is desired during chiral derivatization [1].

Anhydrous Peptide Coupling and Organic-Phase Synthetic Sequences Requiring Methyl Ester Protection

For research programs requiring solubility in organic solvents (e.g., dichloromethane, THF, DMF) and compatibility with carbodiimide- or uronium-based coupling reagents, the methyl ester form is required over the free acid. The estimated logP differential of ~3.4 units between the ester and free acid [2] translates to dramatically different phase partitioning: the methyl ester partitions preferentially into organic layers during aqueous workup, while the free acid (XLogP3 ≈ -1.8) remains predominantly in aqueous phases. Procurement of the methyl ester is the correct choice when anhydrous, non-aqueous reaction conditions are mandated.

Structure-Activity Relationship (SAR) Studies Requiring Systematic Variation of Dimethoxy Substitution Pattern

SAR campaigns exploring the effect of methoxy positional isomerism on target binding, selectivity, or pharmacokinetics require authentic samples of each isomer for controlled comparison. The 2,3-isomer (boiling point 323.0 °C ) and the 2,4-isomer (boiling point 346.1 °C) are distinguishable by their 23.1 °C boiling point difference, providing an orthogonal identity confirmation method during inventory management. Researchers should not assume interchangeability: the pharmacophoric performance of volinanserin demonstrates that the 2,3-arrangement can be specifically required for target engagement, while other targets may prefer different substitution patterns.

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